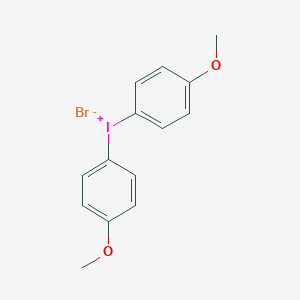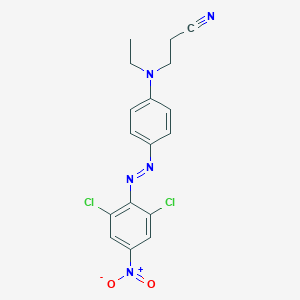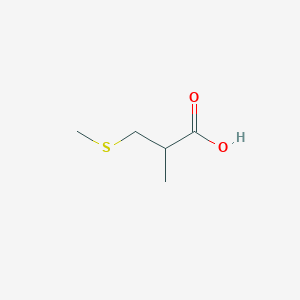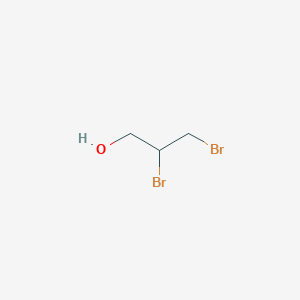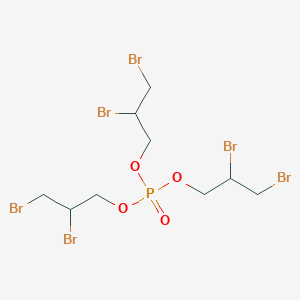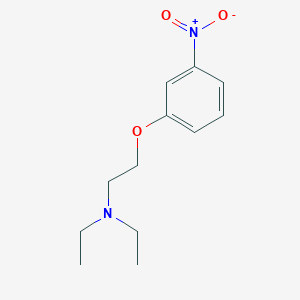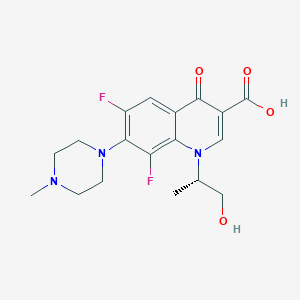
Levofloxacin Hydroxy Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin Hydroxy Acid, a derivative of Levofloxacin, is a significant compound in the realm of antibiotics. It belongs to the fluoroquinolones family and is known for its broad-spectrum efficacy.
Synthesis Analysis
The synthesis of Levofloxacin involves multiple stages including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation. This process results in Levofloxacin with a total yield of around 48.1% under microwave irradiation (Yu Xin-hong, 2008). Another method described for the synthesis of Levofloxacin starts from (2,3,4,5)fluorobenzoic chloride and follows through several steps including amination, cyclization, hydrolysis, and condensation, yielding a total of 50.15% (Yang Zhu-hon & F. Universit, 2013).
Molecular Structure Analysis
The molecular structure of Levofloxacin and its derivatives is critical for its function as an antibiotic. For instance, the interaction between Levofloxacin, DNA, and Cu2+ has been studied, showing that Levofloxacin and Cu2+ can form a binary complex, and Levofloxacin can also form a complex with DNA mediated by Cu2+ (G. Song, Yu He, & Z. Cai, 2004).
Chemical Reactions and Properties
Levofloxacin's chemical properties, particularly its reactions with various agents, are of significant interest. For example, its degradation when exposed to electrochemical processes has been explored, showing the influence of current density, pH value, and initial concentration on its degradation performance (Yijing Xia & Qizhou Dai, 2018). The reaction of Levofloxacin with ozone and hydroxyl radicals has also been studied, revealing significant removal rates and insights into its degradation mechanism (Nasma Hamdi El Najjar et al., 2013).
Physical Properties Analysis
The physical properties of Levofloxacin, including its stability and interaction with other compounds, are crucial. For instance, a study on a drug-drug cocrystal of Levofloxacin and Metacetamol showed improved photostability of Levofloxacin due to hydrogen bond formation, indicating its physical stability under various conditions (T. Shinozaki et al., 2019).
Chemical Properties Analysis
Levofloxacin's interaction with biological systems and its impact on the environment have been studied. Its degradation in the presence of humic acid, for example, showed an accelerated process due to the formation of superoxide radicals and hydroxyl radicals (Ke Xu et al., 2017). Additionally, the impact of Levofloxacin on biomolecules in algae has been investigated, revealing alterations in the structure and function of lipids and proteins (Qian Xiong et al., 2020).
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antibacterial Efficacy
Levofloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. It has demonstrated efficacy in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures, among others. The drug's effectiveness extends to both penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae, highlighting its versatile application in battling bacterial infections resistant to other antibiotics (Croom & Goa, 2003).
Enhanced Potency and Pharmacokinetics
As the optical S-(-) isomer of ofloxacin, levofloxacin's in vitro potency is generally double that of its predecessor, offering enhanced antibacterial activity. Its rapid and widespread penetration into body tissues and fluids post-oral administration underlines its superior pharmacokinetic profile. This makes levofloxacin a potent candidate for treating a variety of infections, including those of the respiratory and genitourinary tracts, demonstrating its clinical versatility and efficacy (Davis & Bryson, 1994).
High-Dose, Short-Course Treatment
A high-dose, short-course regimen of levofloxacin has been approved for treating community-acquired pneumonia (CAP), acute bacterial sinusitis, complicated urinary tract infections, and acute pyelonephritis. This regimen maximizes levofloxacin's bactericidal activity and potentially reduces the emergence of resistance. Its once-daily administration schedule promotes better compliance, offering a convenient and effective treatment option for various bacterial infections (Anderson & Perry, 2008).
Safety And Hazards
Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It is advised to avoid breathing vapor or mist and avoid contact with eyes, skin, and clothing . Use of appropriate personal protective equipment is recommended when handling Levofloxacin .
Eigenschaften
IUPAC Name |
6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVVQXWFAHAGQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin Hydroxy Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

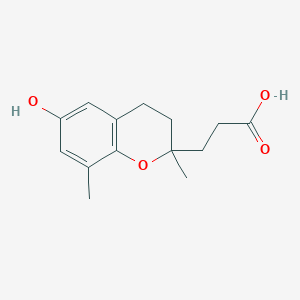
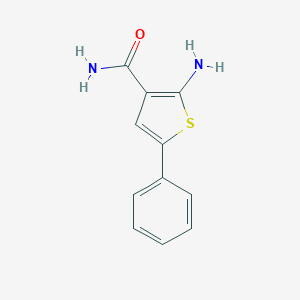
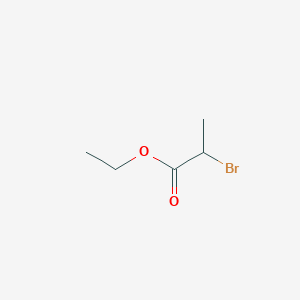
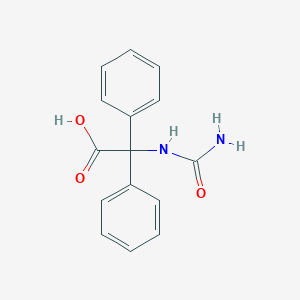
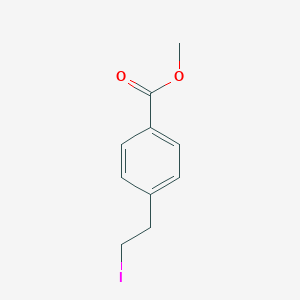
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)
